molecular formula C22H19N7O3 B11247329 benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B11247329
M. Wt: 429.4 g/mol
InChI Key: DPNMGQYNUXLTGS-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE is a complex organic compound that features a unique combination of benzodioxole, triazolopyrimidine, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Triazolopyrimidine Core: This involves the cyclization of appropriate hydrazine derivatives with formamide or similar reagents.

    Coupling Reactions: The benzodioxole and triazolopyrimidine intermediates are then coupled with piperazine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE
  • 1-BENZO[1,3]DIOXOL-5-YL-INDOLES

Uniqueness: 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazolopyrimidine moiety, in particular, is less common and provides unique interactions with biological targets compared to more conventional structures.

Properties

Molecular Formula

C22H19N7O3

Molecular Weight

429.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H19N7O3/c30-22(15-6-7-17-18(12-15)32-14-31-17)28-10-8-27(9-11-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-1-3-5-16/h1-7,12-13H,8-11,14H2

InChI Key

DPNMGQYNUXLTGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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